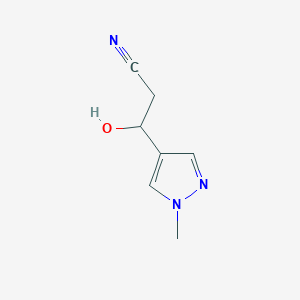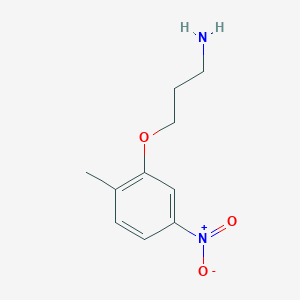![molecular formula C11H15NO4 B13606441 (r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group and a dihydrobenzo dioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin with an appropriate amine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Comparison: Compared to these similar compounds, ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is unique due to its specific amino and methoxy functional groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol |
InChI |
InChI=1S/C11H15NO4/c1-14-9-4-7(8(12)6-13)5-10-11(9)16-3-2-15-10/h4-5,8,13H,2-3,6,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
NROMVTGFJXSJFT-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1OCCO2)[C@H](CO)N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCCO2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















